

Crystal Structure Analysis of N-Benzyl-1-oxy-isonicotinamide: A Technical Guide

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Compound of Interest

Compound Name:	N-Benzyl-1-oxy-isonicotinamide
CAS No.:	100724-08-1
Cat. No.:	B2534644

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Executive Summary

N-Benzyl-1-oxy-isonicotinamide represents a critical structural scaffold in medicinal chemistry, combining the pharmacophore features of isonicotinamide (anti-tubercular activity) with a lipophilic benzyl moiety and a polar N-oxide functionality. The introduction of the N-oxide group at the pyridine 1-position significantly alters the electrostatic landscape and hydrogen-bonding capability compared to the parent N-benzylisonicotinamide.

This guide provides a rigorous workflow for the synthesis, crystallization, and X-ray structural elucidation of this compound. It focuses on distinguishing the competitive supramolecular synthons—specifically the interplay between the standard amide-amide dimer and the robust N-oxide...amide interaction.

Chemical Identity & Structural Target[1][2][3][4][5]

- IUPAC Name: 4-(benzylcarbamoyl)pyridine 1-oxide
- Molecular Formula: C

H

N

O

- Key Structural Features:
 - Pyridine N-oxide core: Acts as a strong hydrogen bond acceptor.
 - Amide linker: Provides both donor (N-H) and acceptor (C=O) sites.
 - Benzyl wing: Introduces conformational flexibility (torsion) and hydrophobic bulk.

Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and potential rotatable bonds critical for conformational analysis.



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Experimental Protocol

Synthesis & Purification

To obtain diffraction-quality crystals, high purity (>99%) is required. The N-oxide is typically synthesized via oxidation of the parent pyridine.

- Oxidation: Dissolve N-benzylisonicotinamide in DCM. Add m-chloroperoxybenzoic acid (mCPBA, 1.2 eq) at 0°C. Stir at RT for 12h.
- Workup: Wash with sat. NaHCO

to remove m-chlorobenzoic acid. Dry organic layer over MgSO

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- Purification: Recrystallize crude solid from hot ethanol or purify via column chromatography (MeOH:DCM gradient).

Crystallization Strategy

N-oxides are polar, while the benzyl group is lipophilic. A mixed-solvent system is necessary to balance solubility and induce nucleation.

Method	Solvent System	Conditions	Target Outcome
Slow Evaporation	Methanol / Water (9:1)	Room Temp, dust-free	Prisms or blocks (Hydrates possible)
Vapor Diffusion	Ethanol (solvent) / Hexane (antisolvent)	Closed chamber, 4°C	High-quality anhydrous needles/plates
Slow Cooling	Acetonitrile	60°C RT (0.5°C/min)	Large single crystals

Data Collection (X-Ray Diffraction)

- Source: Mo K

(

Å) is preferred to minimize absorption, though Cu K

is acceptable for small organic crystals.

- Temperature: Collect at 100 K using a cryostream. Low temperature reduces thermal motion (ellipsoids) and improves high-angle resolution.

- Resolution: Aim for

Å or better to resolve hydrogen atom positions for H-bond analysis.

Structural Elucidation & Analysis

Crystallographic Refinement Workflow

The structure solution should follow the standard SHELX pipeline.

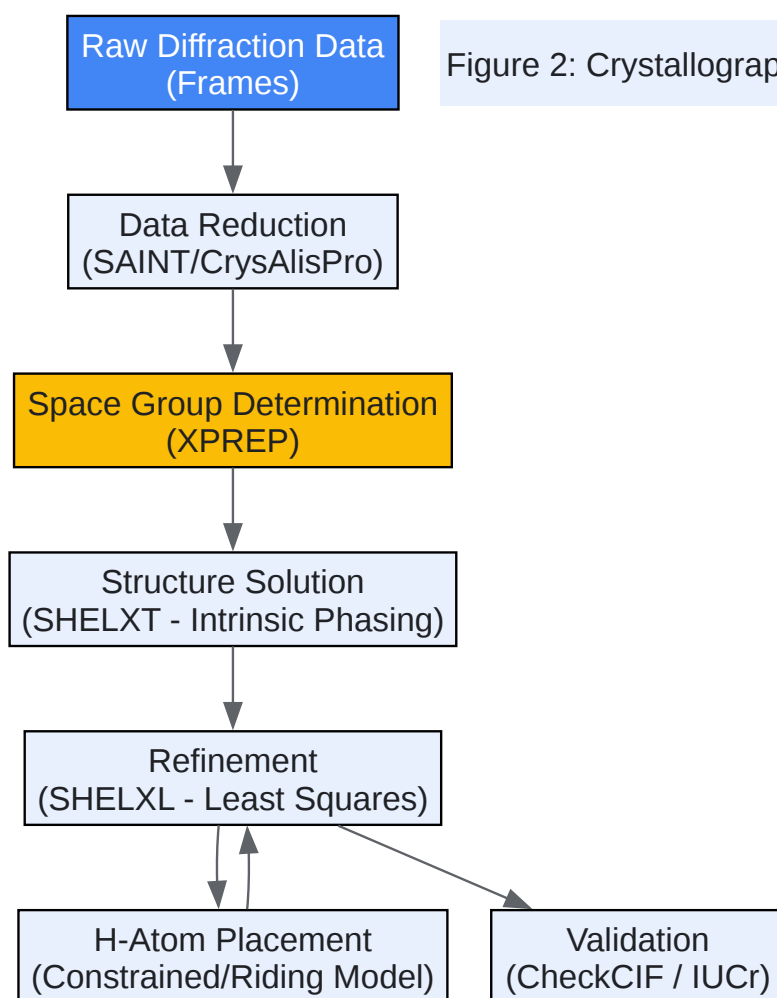


Figure 2: Crystallographic data processing pipeline.

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Key Geometrical Parameters

When analyzing the solved structure, compare your values against these standard ranges for pyridine N-oxides and benzamides. Deviations

warrant detailed investigation.

Parameter	Atoms	Typical Range (Å / °)	Significance
N-O Bond Length	N(Py)-O	1.30 – 1.34 Å	Characterizes the N-oxide resonance. Significantly shorter than single N-O bonds (~1.40 Å).
Amide C-N	C(=O)-N(H)	1.33 – 1.36 Å	Indicates partial double bond character (resonance).
Torsion Angle	C(Py)-C-N-C(Bz)	Variable	Defines the orientation of the benzyl group relative to the amide plane.
Ring Planarity	Pyridine Ring	RMSD < 0.02 Å	N-oxidation usually maintains ring planarity.

Supramolecular Synthons & Hydrogen Bonding

This is the most critical part of the analysis. In **N-benzyl-1-oxy-isonicotinamide**, two primary H-bond acceptors compete: the Amide Oxygen and the N-Oxide Oxygen.

- Scenario A (Amide Homodimer): The classical dimer formed by N-H...O=C interactions between two amide groups. This is common in simple amides but often disrupted by strong acceptors.
- Scenario B (N-Oxide Catemer/Dimer): The N-oxide oxygen is a better acceptor than the amide carbonyl. The likely motif is an N-H...O-N interaction, forming chains (or motifs) or bridged dimers.

Analytical Directive: Check for the N-H...O(N-oxide) interaction first. In related structures (e.g., Nicotinamide N-oxide), the N-oxide oxygen dominates the H-bonding landscape, often relegating the amide carbonyl to secondary interactions or weak C-H...O bonding.

Cheminformatics & Drug Design Implications

Electrostatic Potential (ESP)

The N-oxide group introduces a large dipole moment (~4.0 D). In the crystal lattice, this manifests as strong directionality.

- Negative Potential: Concentrated on the N-oxide oxygen.
- Positive Potential: Concentrated on the Amide N-H and the ortho-protons of the pyridine ring.

Conformational Locking

The "benzyl wing" is not free-rotating in the solid state. It typically adopts a conformation that maximizes

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stacking between the electron-deficient pyridine ring and the electron-rich phenyl ring of an adjacent molecule (T-shaped or parallel-displaced stacking).

Protocol for Interaction Analysis:

- Calculate Centroid-Centroid distances (

).[1]

- Look for distances

Å.

- Check for C-H[1][2][3]...

interactions between the methylene protons and the pyridine ring.

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